4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-14-11-18(22-19(21-14)25-13-16(12-20-25)26(27)28)24-9-7-23(8-10-24)15-3-5-17(29-2)6-4-15/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBAGYVEPFVRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 351.41 g/mol
- Key Functional Groups :
- Piperazine ring
- Methoxyphenyl group
- Nitro group attached to a pyrazole moiety
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Serotonin Receptors : The piperazine moiety is known for its affinity towards serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This interaction may contribute to anxiolytic and antidepressant effects.
- Dopamine Receptors : The compound may also exhibit activity at dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound might inhibit certain kinases involved in cancer cell proliferation, indicating potential anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated the effects of similar pyrimidine derivatives on various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective inhibition of cell growth (source needed).
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology:
- Case Study 2 : Research indicated that compounds with similar structures exhibited anxiolytic effects in animal models, attributed to their action on serotonin pathways (source needed).
Data Table of Biological Activity
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | [Source needed] |
| Anxiolytic | Modulation of serotonin receptors | [Source needed] |
| Dopaminergic | Interaction with dopamine receptors | [Source needed] |
Conclusion and Future Directions
The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine shows promising biological activities that warrant further investigation. Its potential applications in treating psychiatric disorders and cancer highlight the need for comprehensive studies to elucidate its mechanisms and therapeutic efficacy.
Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to validate the observed effects in clinical settings.
- Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced efficacy and reduced side effects.
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, such as:
Nucleophilic substitution to introduce the piperazine moiety.
Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrimidine and pyrazole groups .
Nitration to introduce the nitro group on the pyrazole ring.
Optimization factors include:
- Temperature control (e.g., 60–80°C for coupling reactions to avoid side products).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilicity).
- Catalyst systems (e.g., Pd catalysts for cross-coupling, with ligand screening to improve efficiency) .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems .
- X-ray Diffraction (XRD):
Advanced: How can researchers resolve contradictions in crystallographic data, such as disorder in the nitro group?
Answer:
- Multi-conformer refinement in SHELXL models alternative positions for disordered atoms.
- Restraints and constraints (e.g., DFIX, SIMU) maintain chemically sensible geometries during refinement.
- High-resolution data (≤1.0 Å) improves electron density maps for accurate modeling .
Example workflow:
| Step | Tool/Method | Purpose |
|---|---|---|
| 1. Data collection | High-flux synchrotron source | Minimize noise |
| 2. Refinement | SHELXL with TWIN/BASF commands | Handle twinning or pseudo-symmetry |
| 3. Validation | CCDC Mercury/PLATON | Verify geometric plausibility |
Advanced: What strategies are used to investigate target-specific interactions (e.g., enzyme inhibition)?
Answer:
- Molecular docking (in silico):
- AutoDock Vina or Schrödinger Suite predicts binding poses with target proteins (e.g., kinases).
- MD simulations (GROMACS/NAMD) assess binding stability over time .
- In vitro assays:
- Fluorescence polarization quantifies binding affinity.
- Kinase-Glo assays measure ATPase activity inhibition.
- Structure-activity relationship (SAR):
Basic: How is purity assessed, and what analytical techniques mitigate batch-to-batch variability?
Answer:
- HPLC-PDA/MS:
- Reverse-phase C18 columns (3.5 µm particle size) with gradient elution (water/acetonitrile + 0.1% TFA).
- MS detects trace impurities (e.g., de-nitrated byproducts).
- Elemental analysis: Confirms stoichiometry (deviation <0.4% for C, H, N).
- Thermogravimetric analysis (TGA): Ensures solvent-free final product .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
- Reagent optimization:
- Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher catalytic turnover.
- Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .
- Protecting groups:
- Temporarily protect reactive sites (e.g., nitro → amine reduction) to prevent side reactions .
Troubleshooting table:
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield | Poor solubility | Add co-solvent (e.g., THF) |
| Byproducts | Oxidative degradation | Use inert atmosphere (N₂/Ar) |
Basic: What safety protocols are essential during synthesis?
Answer:
- Nitro group hazards:
- Conduct reactions in explosion-proof fume hoods (nitro compounds are shock-sensitive).
- Store intermediates at ≤−20°C to prevent decomposition.
- Waste disposal:
- Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Advanced: How can computational methods predict metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
